molecular formula C11H13BrO2 B045185 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde CAS No. 119646-68-3

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

Cat. No. B045185
M. Wt: 257.12 g/mol
InChI Key: TUTMRJRVZVXKAM-UHFFFAOYSA-N
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Patent
US09409893B2

Procedure details

A mixture of 2-bromo-4-(tert-butyl)phenol [Intermediate 1, Step 1] (6.87 g, 30 mmol) and hexamethylenetetramine (20 g, 143 mmol) in trifluoroacetic acid (60 mL) was heated at 90° C. under nitrogen for 22 hours. The hot reaction mixture was poured into 1M aqueous hydrochloric acid (200 mL) and the mixture stirred vigorously for 6 hours. The resulting suspension was filtered to give 3-bromo-5-(tert-butyl)-2-hydroxybenzaldehyde (6.79 g, 88% yield) as a yellow solid.
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[OH:12].C1N2CN3CN(C2)CN1C3.Cl.FC(F)(F)[C:26](O)=[O:27]>>[Br:1][C:2]1[C:3]([OH:12])=[C:4]([CH:5]=[C:6]([C:8]([CH3:9])([CH3:11])[CH3:10])[CH:7]=1)[CH:26]=[O:27]

Inputs

Step One
Name
Quantity
6.87 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(C)(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(C)(C)C)O
Name
Quantity
20 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
60 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture stirred vigorously for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=C(C1)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.79 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.